2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-
Description
Structurally, it belongs to the class of N-hydroxysuccinimide (NHS) esters, which are widely used as reactive intermediates in organic synthesis for forming stable amide bonds with primary amines .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-8-2-4-9(5-3-8)12(16)17-13-10(14)6-7-11(13)15/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJGCFDYPNABQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423649 | |
| Record name | 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83039-57-0 | |
| Record name | Benzoic acid, 4-methyl-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83039-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- typically involves the esterification of 2,5-dioxopyrrolidine with 4-methylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond . The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product.
Chemical Reactions Analysis
2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Scientific Research Applications
2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a building block in drug development.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 4-methylbenzoic acid and 2,5-dioxopyrrolidine, which can then interact with various enzymes and receptors in biological systems. These interactions can modulate biochemical pathways and exert therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- with key analogs based on substituent variations, physicochemical properties, and biological activities.
Substituent Variations and Physicochemical Properties
*Calculated based on molecular formula.
Key Research Findings
Thermal Degradation and Toxicity :
- The 3,4-dimethylbenzoyloxy derivative forms during high-temperature pyrolysis of sucrose-histidine mixtures, highlighting its role as a cytotoxic byproduct in processed foods .
Medicinal Chemistry Applications :
- Benzoyloxy and methyl-substituted derivatives are associated with antifungal and anti-inflammatory properties, though specific mechanisms require further study .
Polymer and Material Science: Pyrrolidinedione-based NHS esters are pivotal in synthesizing enzyme-responsive nanomaterials, enabling targeted drug release in biomedical applications .
Biological Activity
2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrrolidine ring and a benzoyl moiety, which contributes to its biological properties. Its molecular formula is , and it has a molecular weight of approximately 205.21 g/mol.
The biological activity of 2,5-Pyrrolidinedione is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may exert its effects through:
- Inhibition of Enzymatic Activity : It can inhibit specific enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling : The compound may alter signaling pathways that regulate cell proliferation and apoptosis.
Anti-inflammatory Activity
Research indicates that derivatives of pyrrolidinediones exhibit significant anti-inflammatory properties. For instance, studies have shown that certain derivatives can reduce inflammation in animal models more effectively than standard anti-inflammatory drugs such as ibuprofen .
| Compound | In Vivo Activity | Comparison to Ibuprofen |
|---|---|---|
| Compound 17 | High efficacy in reducing rat paw edema | More effective than ibuprofen |
| Compound 1 | Equipotent to ibuprofen | Equivalent effectiveness |
Antimicrobial Activity
Pyrrolidine derivatives have demonstrated notable antimicrobial effects against various pathogens. For example, certain synthesized derivatives showed promising activity against Culex quinquefasciatus larvae, indicating potential applications in pest control . The larvicidal activity was quantified as follows:
| Compound | LD50 (µg/mL) | Comparison to Permethrin |
|---|---|---|
| Compound 1e | 26.06 | More active than permethrin (26.14) |
| Compound 1f | 26.89 | Comparable activity |
Synthesis Methods
The synthesis of 2,5-Pyrrolidinedione typically involves several steps:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable precursors.
- Benzoylation : The introduction of the benzoyl group is performed using acylation methods.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Case Studies
Several studies have explored the biological activities of pyrrolidine derivatives:
- Anti-inflammatory Study : A study published in Journal of Medicinal Chemistry evaluated various pyrrolidine derivatives for their anti-inflammatory effects using carrageenan-induced paw edema in rats. Results showed that specific derivatives significantly reduced inflammation compared to controls .
- Larvicidal Activity Assessment : Another study focused on the larvicidal efficacy against Culex quinquefasciatus, demonstrating that synthesized compounds had lower LD50 values than commercial insecticides like permethrin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
